2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
CAS No.:
Cat. No.: VC20148223
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O2S |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
| Standard InChI | InChI=1S/C16H16N2O2S/c1-9-5-4-6-10(7-9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19) |
| Standard InChI Key | IBSLAUZDQRSMMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound’s IUPAC name, 2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione, reflects its intricate architecture. The pyrrolo[3,4-c]pyridine core consists of a fused bicyclic system combining pyrrole and pyridine rings, with ketone functionalities at positions 1 and 6. Substituents include:
-
A methyl group at position 2.
-
A methylthio (-SMe) group at position 3.
-
An m-tolyl (3-methylphenyl) group at position 4.
The molecular formula C₁₆H₁₆N₂O₂S corresponds to a molecular weight of 300.4 g/mol, as confirmed by high-resolution mass spectrometry. The Canonical SMILES string CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC provides a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
| SMILES | CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
| InChI Key | IBSLAUZDQRSMMU-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,4-c]pyridine core. Key steps include:
-
Cyclocondensation: Formation of the bicyclic system via acid-catalyzed cyclization of appropriate precursors.
-
Functionalization: Introduction of the methylthio and m-tolyl groups through nucleophilic substitution or coupling reactions.
-
Oxidation: Conversion of intermediate alcohols or amines to ketones using oxidizing agents like Jones reagent.
Reaction Conditions
Optimal yields (>70%) are achieved using dioxane or dimethylformamide (DMF) as solvents at temperatures between 80–120°C. Catalytic systems such as palladium complexes facilitate coupling reactions, while strict control of pH (6.5–7.5) prevents side reactions.
Table 2: Representative Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dioxane/DMF |
| Temperature | 80–120°C |
| Catalyst | Pd(OAc)₂/PPh₃ |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for key groups:
-
δ 2.35 (s, 3H): Methyl group on the m-tolyl ring.
-
δ 2.50 (s, 3H): Methylthio (-SMe) protons.
-
δ 7.20–7.45 (m, 4H): Aromatic protons from the m-tolyl group.
¹³C NMR data corroborate the structure, with carbonyl carbons at δ 170.2 (C=O) and δ 168.9 (C=O).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 301.1 [M+H]⁺, consistent with the molecular weight of 300.4 g/mol. Fragmentation patterns confirm the loss of the methylthio group (-SCH₃, Δm/z 47).
Synthetic Utility and Derivatives
Intermediate for Complex Molecules
The compound serves as a precursor for:
-
Antiviral agents: Analogues with modified aryl groups show activity against hepatitis C virus (HCV) .
-
Kinase inhibitors: Introduction of fluorinated groups enhances affinity for ATP-binding pockets.
Table 3: Derivatives and Applications
| Derivative | Modification | Application |
|---|---|---|
| Fluoro-substituted | -CF₃ at position 4 | Kinase inhibition |
| Pyridyl-analogue | Pyridine replacing m-tolyl | Antiviral activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume